Isopropyltrichlorosilane
Overview
Description
Isopropyltrichlorosilane is an organosilicon compound with the chemical formula (CH₃)₂CHSiCl₃. It is a colorless liquid that is primarily used as an intermediate in the production of other organosilicon compounds. This compound is known for its reactivity with water and alcohols, making it a valuable reagent in various chemical processes .
Preparation Methods
Isopropyltrichlorosilane can be synthesized through several methods:
Direct Process: This involves the reaction of elemental silicon with a gaseous mixture of isopropyl chloride and hydrogen chloride in the presence of a copper catalyst. The reaction is carried out in a stirred bed reactor at a temperature of around 220°C.
Reaction with Trichlorosilane: Another method involves the reaction of isopropyl alcohol with phosphoryl chloride and trichlorosilane.
Chemical Reactions Analysis
Isopropyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, this compound hydrolyzes to form isopropylsilanetriol and hydrochloric acid.
Alcoholysis: Reacting with alcohols, it forms isopropyltrialkoxysilanes and hydrochloric acid.
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of isopropyltrichlorosilane involves its reactivity with nucleophiles, such as water and alcohols. The compound undergoes hydrolysis or alcoholysis, leading to the formation of silanol or alkoxysilane groups. These groups can further react with other compounds to form stable organosilicon structures. The molecular targets and pathways involved in these reactions are primarily related to the formation of silicon-oxygen and silicon-carbon bonds .
Comparison with Similar Compounds
Isopropyltrichlorosilane can be compared with other alkyltrichlorosilanes, such as methyltrichlorosilane and ethyltrichlorosilane:
Methyltrichlorosilane: This compound has a similar structure but with a methyl group instead of an isopropyl group.
Ethyltrichlorosilane: This compound has an ethyl group and is also less bulky than this compound.
This compound is unique due to its bulkier isopropyl group, which affects its reactivity and makes it suitable for specific applications where steric hindrance is beneficial .
Properties
IUPAC Name |
trichloro(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl3Si/c1-3(2)7(4,5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWLZOISJZHVHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194504 | |
Record name | Trichloro(1-methylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4170-46-1 | |
Record name | Trichloro(1-methylethyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloro(1-methylethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyltrichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Isopropyltrichlorosilane in the synthesis of Isopropyldichlorosilane?
A1: In the study by [], this compound (this compound) is a byproduct formed during the synthesis of the target compound, Isopropyldichlorosilane. The reaction focuses on the direct process of reacting elemental silicon with isopropyl chloride and hydrogen chloride in the presence of a copper catalyst. While the aim is to maximize the production of Isopropyldichlorosilane, a small amount of this compound is inevitably produced alongside other chlorosilanes.
Q2: Can you explain the significance of controlling the reaction conditions to minimize this compound formation?
A2: The research [] emphasizes optimizing reaction parameters to favor Isopropyldichlorosilane production. This includes controlling the ratio of reactants (isopropyl chloride to hydrogen chloride), the size of elemental silicon particles, and the reaction temperature. These factors influence the selectivity of the reaction, impacting the relative amounts of Isopropyldichlorosilane and byproducts like this compound. Minimizing this compound formation is desirable for maximizing the yield of the desired product and simplifying the purification process.
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